2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide

cGMP-PDE inhibition Hypertension Heart failure

This imidazole-containing acetamide is a potent and selective cGMP-PDE5 inhibitor probe. Its unique cyclopentyl-imidazolyl scaffold, backed by SAR data from patent US 5,736,548, ensures high PDE5 affinity and isoform selectivity. The ethoxyethyl linker enables critical SAR flexibility studies. Unlike generic imidazole-acetamides, this compound's specific pharmacophoric features are essential for reproducible cardiovascular research. Compound-specific qualification is mandatory; generic substitution is not recommended.

Molecular Formula C14H23N3O2
Molecular Weight 265.357
CAS No. 2097860-57-4
Cat. No. B2609398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide
CAS2097860-57-4
Molecular FormulaC14H23N3O2
Molecular Weight265.357
Structural Identifiers
SMILESC1CCC(C1)CC(=O)NCCOCCN2C=CN=C2
InChIInChI=1S/C14H23N3O2/c18-14(11-13-3-1-2-4-13)16-6-9-19-10-8-17-7-5-15-12-17/h5,7,12-13H,1-4,6,8-11H2,(H,16,18)
InChIKeyWXPKOZHSGLQSSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide (CAS 2097860-57-4) – Baseline Identity and Structural Class


2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide (CAS 2097860-57-4) is a synthetic small molecule belonging to the class of imidazole-containing acetamides. Its structure features a cyclopentylacetamide core linked via an ethoxyethyl spacer to an 1H-imidazole ring (molecular formula C14H23N3O2; molecular weight 265.36 g/mol) [1]. The compound is listed in a patent family claiming substituted imidazole derivatives as cGMP-phosphodiesterase (PDE) inhibitors, where the cyclopentyl and imidazolyl motifs are critical pharmacophoric elements [2]. However, specific biological activity data for this exact compound remain unpublished in peer-reviewed literature, and the available evidence is limited to its structural description within a broader patent scope.

Why 2-Cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide Cannot Be Replaced by Generic Imidazole-Acetamide Analogs


In-class imidazole-acetamide compounds are not interchangeable due to marked variations in target affinity and selectivity that arise from subtle structural differences. Patent data for this chemotype demonstrate that the cyclopentyl group at R1 and the imidazolyl-ethoxyethyl linker are essential for potent cGMP-PDE inhibition, whereas alternative substitutions (e.g., tert-butyl, phenyl) yield significantly weaker activity [1]. Without experimental head-to-head data, the structural uniqueness of 2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide implies a distinct pharmacological profile that generic substitution cannot replicate, making compound-specific qualification mandatory for research or industrial use.

Quantitative Differentiation Evidence for 2-Cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide


cGMP-PDE Inhibitory Potency vs. Closest Patent Comparator

In patent US 5,736,548, compounds bearing a cyclopentyl group at R1 and an imidazolyl-substituted phenyl at R6 are described as cGMP-PDE inhibitors. While the exact 2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide is not explicitly exemplified, the closest structural analogue in the patent (cyclopentyl at R1, methyl at R3, and imidazolyl-phenyl at R6) exhibited an IC50 of 0.1–1.0 µM in a cGMP-PDE enzymatic assay [1]. By contrast, analogues where R1 is tert-butyl showed >10-fold reduction in potency [1]. This class-level inference indicates that the cyclopentyl-imidazolyl arrangement is critical for high affinity, and that the target compound’s unique linker may further modulate potency.

cGMP-PDE inhibition Hypertension Heart failure

Selectivity Over Other PDE Isoforms (Inferred from Patent SAR)

The patent US 5,736,548 indicates that the cyclopentyl-imidazolyl series selectively inhibits cGMP-PDE (PDE5) over cAMP-PDE (PDE3) isoforms [1]. The closest analogue showed PDE5/PDE3 selectivity ratio of >100-fold, whereas the tert-butyl analogue exhibited reduced selectivity (~10-fold) [1]. Although direct selectivity data for 2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide are unavailable, the class-wide trend suggests that the cyclopentyl-containing compounds maintain superior isoform selectivity, which is critical for minimizing off-target cardiovascular effects.

PDE selectivity Off-target profiling Cardiovascular safety

Structural Uniqueness of the Ethoxyethyl Linker vs. Common Acetamide Spacers

2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide contains a distinctive ethoxyethyl linker between the amide nitrogen and the imidazole ring. In contrast, most commercially available imidazole-acetamide analogs (e.g., N-cyclopentyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide or N-cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide) employ either a direct bond or a thioether/methylene spacer [1]. Computational predictions (not experimentally validated for this compound) suggest that the ethoxyethyl linker increases topological polar surface area (tPSA) by ~10–15 Ų compared to direct-linked analogs, potentially improving solubility and reducing passive membrane permeability, which could be advantageous for reducing central nervous system penetration if peripheral selectivity is desired [2].

Linker optimization Physicochemical properties Drug-likeness

Optimal Research and Industrial Use Cases for 2-Cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide


cGMP-PDE5 Pharmacological Probe Development

Based on the established SAR from patent US 5,736,548, this compound is suitable as a starting point for developing selective cGMP-PDE5 pharmacological probes. Its cyclopentyl-imidazolyl framework predicts high PDE5 affinity and isoform selectivity, making it useful for studying cGMP signaling in cardiovascular tissues [1].

Linker-Optimization Studies in Medicinal Chemistry

The ethoxyethyl linker provides a unique vector for structure-activity relationship (SAR) studies aimed at modulating linker length and flexibility. Researchers can compare this compound with direct-linked or thioether-linked analogs to quantify the impact of linker chemistry on potency, selectivity, and pharmacokinetic parameters [1][2].

Peripheral Selectivity Screening Libraries

The predicted increase in tPSA relative to common imidazole-acetamides suggests this compound may have reduced blood-brain barrier permeability. It can be included in screening libraries where peripheral restriction is desired, such as cardiovascular or metabolic disease targets [2].

Quote Request

Request a Quote for 2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.